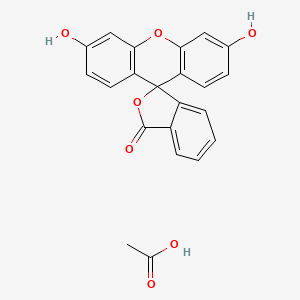

5(6)-carboxyfluorescein

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5(6)-Carboxyfluorescein is a fluorescent dye derived from fluorescein. It is widely used in various scientific fields due to its ability to emit bright green fluorescence when excited by light. This compound is particularly valuable in biological and chemical research for tracking and imaging purposes.

准备方法

Synthetic Routes and Reaction Conditions: 5(6)-Carboxyfluorescein can be synthesized through the reaction of fluorescein with succinic anhydride. The reaction typically occurs in the presence of a base such as pyridine, which facilitates the formation of the carboxylic acid group at the 5 or 6 position of the fluorescein molecule.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

化学反应分析

Types of Reactions: 5(6)-Carboxyfluorescein undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the fluorescence properties of the compound.

Substitution: Substitution reactions can introduce different functional groups to the molecule, altering its chemical and physical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxyfluorescein derivatives with altered fluorescence, while substitution can produce a variety of functionalized fluorescein compounds.

科学研究应用

5(6)-Carboxyfluorescein is extensively used in scientific research, including:

Chemistry: It serves as a fluorescent tracer in various chemical reactions and processes.

Biology: The compound is used for labeling and imaging cells, tissues, and biomolecules. It is particularly useful in fluorescence microscopy and flow cytometry.

Medicine: In medical research, this compound is employed in diagnostic assays and as a marker for studying cellular processes.

Industry: The dye is used in industrial applications such as quality control and environmental monitoring.

作用机制

The mechanism by which 5(6)-carboxyfluorescein exerts its effects is primarily based on its fluorescent properties. When exposed to light of a specific wavelength, the compound absorbs the energy and re-emits it as visible green light. This fluorescence is used to track and visualize various biological and chemical processes. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or nucleic acids in biological studies.

相似化合物的比较

Fluorescein: The parent compound of 5(6)-carboxyfluorescein, used for similar applications but lacks the carboxylic acid group.

Rhodamine: Another fluorescent dye with different spectral properties, often used in conjunction with fluorescein derivatives.

Cy3 and Cy5: Fluorescent dyes with distinct excitation and emission wavelengths, used for multiplexing in imaging applications.

Uniqueness: this compound is unique due to its carboxylic acid group, which enhances its solubility and allows for conjugation to various biomolecules. This makes it particularly useful for applications requiring stable and specific labeling.

生物活性

5(6)-Carboxyfluorescein (CF) is a fluorescent dye widely used in biological research for its ability to label biomolecules and assess various biological processes. This article explores its biological activity, mechanisms of action, applications in research, and case studies that highlight its utility in different experimental contexts.

This compound is a derivative of fluorescein, characterized by its carboxyl groups which enhance its reactivity and solubility in aqueous environments. The dye exhibits strong fluorescence with excitation/emission maxima at approximately 492 nm and 514 nm, respectively . Its pH sensitivity allows it to act as a useful probe for monitoring intracellular pH changes, especially in cancerous tissues where pH can be significantly altered.

Fluorescence Quenching and Dimerization

When encapsulated in liposomes, this compound experiences significant fluorescence quenching due to dimerization. Studies indicate that at concentrations around 0.2 M, 97-98% of the fluorescence is quenched, primarily due to the formation of non-fluorescent dimers . This phenomenon is critical when designing experiments involving CF, as the concentration must be carefully controlled to avoid misleading results.

Cell Labeling and Tracking

this compound is commonly used for labeling cells in proliferation studies. Its ability to stably incorporate into cell membranes allows researchers to track cell division through flow cytometry. This method enables the resolution of up to ten successive cell divisions, providing insights into cellular behavior during immune responses .

Applications in Research

-

Cell Proliferation Studies

CF has been effectively utilized to monitor cell division rates in various immune cell types. By labeling cells with CF, researchers can analyze the effects of different stimuli on proliferation and differentiation . -

Tumor Microenvironment Analysis

The dye's pH sensitivity makes it particularly valuable for studying tumor microenvironments. In vivo applications have shown that CF can help delineate tumor boundaries based on pH variations, which are often indicative of malignancy . -

Anticancer Drug Development

CF has been employed in assays to evaluate the effectiveness of anticancer drugs by assessing their impact on cell viability and proliferation rates .

Case Study 1: Fluorophore Impact on Peptide Activity

A study investigated how different fluorophores, including this compound, affect the biological activity of anticancer peptides. The results indicated that CF significantly modulated peptide performance compared to unlabeled counterparts, highlighting the importance of fluorophore selection in experimental design .

Case Study 2: In Vivo pH Mapping

Research utilizing CF for in vivo pH mapping demonstrated its effectiveness in distinguishing between normal and tumor tissues based on their interstitial fluid pH levels. This study illustrated CF's potential as a diagnostic tool in oncology .

Data Table: Comparison of Fluorescent Dyes

| Property | This compound | Rhodamine B | FITC |

|---|---|---|---|

| Excitation Max (nm) | 492 | 540 | 495 |

| Emission Max (nm) | 514 | 625 | 519 |

| pH Sensitivity | Yes | No | Limited |

| Membrane Permeability | No | Yes | Yes |

| Stability of Conjugates | High | Moderate | Low |

属性

IUPAC Name |

acetic acid;3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O5.C2H4O2/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;1-2(3)4/h1-10,21-22H;1H3,(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRVUBZYHZGASQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。